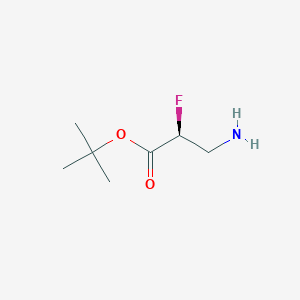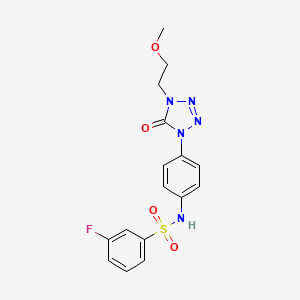![molecular formula C22H16FN3O4 B2666751 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-65-3](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activities
Research indicates that compounds structurally similar to 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione show promising herbicidal activities. For instance, Yang Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds that displayed significant herbicidal activities against Brassica napus, suggesting a potential application in agriculture (Yang Huazheng, 2013).
Urease Inhibition
A study by A. Rauf et al. (2010) on the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed that these compounds exhibited varying degrees of urease inhibition. This suggests potential medicinal applications, particularly in treating conditions where urease activity is a factor (A. Rauf et al., 2010).
Nonlinear Optical Properties
S. Shettigar et al. (2009) studied the nonlinear optical properties of novel styryl dyes related to pyrimidine-2,4(1H,3H)-diones. Their research suggests that these compounds could be promising materials for nonlinear optical applications, which are crucial in fields like photonics and telecommunications (S. Shettigar et al., 2009).
Antitumor Potential
Research into sulfonamide derivatives containing pyrimidine-2,4-diones indicates potential antitumor applications. For example, Z. Huang, Z. Lin, and J. Huang (2001) designed and synthesized sulfonamide derivatives showing high antitumor activity and low toxicity, highlighting the potential of similar pyrimidine derivatives in cancer treatment (Z. Huang, Z. Lin, J. Huang, 2001).
Antimicrobial and Anti-Inflammatory Properties
D. Giles et al. (2011) synthesized pyrimidine derivatives of indane-1,3-dione, demonstrating analgesic, anti-inflammatory, and antimicrobial activities. This suggests that related pyrimidine-2,4(1H,3H)-dione compounds could have similar therapeutic properties (D. Giles et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine core followed by the introduction of the benzyl and benzodioxol moieties.", "Starting Materials": [ "2-aminopyridine", "4-fluorobenzaldehyde", "ethyl acetoacetate", "1,3-benzodioxole", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "methylene chloride", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[2,3-d]pyrimidine core", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid to obtain ethyl 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate.", "b. React ethyl 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate with sodium hydride and 4-fluorobenzaldehyde in methylene chloride to obtain 1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Introduction of benzodioxol moiety", "a. React 1,3-benzodioxole with acetic anhydride and sulfuric acid to obtain 3-acetoxy-1,3-benzodioxole.", "b. React 3-acetoxy-1,3-benzodioxole with sodium bicarbonate in ethanol to obtain 3-hydroxy-1,3-benzodioxole.", "c. React 3-hydroxy-1,3-benzodioxole with 1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of sulfuric acid to obtain the final compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione'." ] } | |
Número CAS |
902923-65-3 |
Nombre del producto |
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C22H16FN3O4 |
Peso molecular |
405.385 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-20-17(2-1-9-24-20)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
Clave InChI |
ZSVNMPHQXBRGQA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
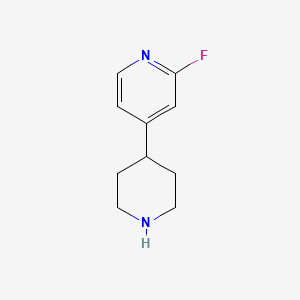
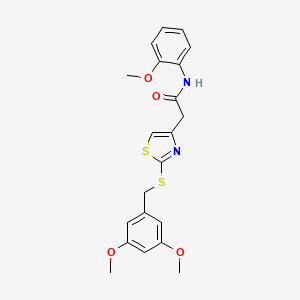
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)
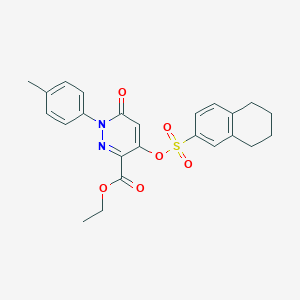
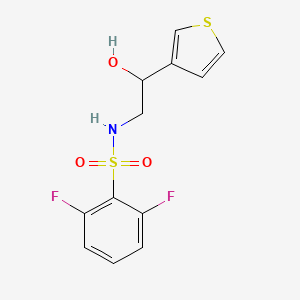
![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)
![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)
